molecular formula C13H17BrO B7867238 2-Bromobenzyl cyclohexyl ether

2-Bromobenzyl cyclohexyl ether

Cat. No.: B7867238
M. Wt: 269.18 g/mol
InChI Key: SGBJWVCRXODYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzyl cyclohexyl ether is an organic compound characterized by the presence of a bromobenzyl group attached to a cyclohexyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2-Bromobenzyl cyclohexyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of 2-bromobenzyl bromide and cyclohexanol in the presence of a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzyl cyclohexyl ether can undergo various chemical reactions, including:

    Oxidation: The ether can be oxidized to form corresponding aldehydes and alcohols.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aromatic aldehydes and alcohols.

    Reduction: Benzyl cyclohexyl ether.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

2-Bromobenzyl cyclohexyl ether has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromobenzyl cyclohexyl ether involves its interaction with various molecular targets. The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ether moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzyl cyclohexyl ether is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-2-(cyclohexyloxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJWVCRXODYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.2 g of sodium hydride at 50% in suspension in oil are added at 5° C., in portions, to 5 g of cyclohexanol in solution in 150 ml of dimethylformamide. The mixture is stirred for 1 hour at room temperature and 12.5 g of 2-bromobenzyl bromide in solution in 15 ml of dimethylformamide are introduced at 5° C. After 2 hours at room temperature, the reaction medium is poured over ice-cold water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and evaporated to give 13.3 g of oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.